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Introduction

Lapisteride, also known by its development codes CS-891 and possibly ONO-3849, is a
synthetic 4-azasteroid derivative that emerged as a potent dual inhibitor of both isoforms of the
enzyme 5a-reductase (type 1 and type 2). Developed by Sankyo Co., Ltd. (now Daiichi
Sankyo), Lapisteride was investigated for the treatment of androgen-dependent conditions,
primarily benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness).
Despite its promising mechanism of action, Lapisteride was never marketed, and its
development appears to have been discontinued. This technical guide provides a
comprehensive overview of the discovery and development history of Lapisteride,
consolidating the available scientific and technical information.

Discovery and Rationale

The development of Lapisteride was rooted in the understanding of the role of
dihydrotestosterone (DHT) in the pathophysiology of BPH and androgenic alopecia. The
enzyme 5a-reductase catalyzes the conversion of testosterone to the more potent androgen,
DHT. Two isoforms of this enzyme exist: type 1, which is predominantly found in the skin and
scalp, and type 2, which is primarily located in the prostate gland. The inhibition of both
isoforms was hypothesized to provide a more comprehensive suppression of DHT production,
leading to greater efficacy in treating these conditions compared to selective type 2 inhibitors
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like finasteride. Lapisteride was designed as a dual inhibitor to target both pathways of DHT
synthesis.

Mechanism of Action

Lapisteride is a competitive inhibitor of both type 1 and type 2 5a-reductase. By binding to the
active site of the enzyme, it prevents the conversion of testosterone to DHT. The reduction in
DHT levels is the primary mechanism through which Lapisteride was expected to exert its
therapeutic effects: shrinkage of the prostate gland in BPH and the prevention of hair follicle

miniaturization in androgenic alopecia.

The signaling pathway targeted by Lapisteride is central to androgen action in target tissues.
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Mechanism of Action of Lapisteride.
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Preclinical Development

Details on the preclinical development of Lapisteride are limited in publicly available literature.
However, it can be inferred that the compound underwent a standard battery of in vitro and in
vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies

e Enzyme Inhibition: The inhibitory activity of Lapisteride against human 5a-reductase
isoenzymes would have been determined using in vitro assays. While specific IC50 values
are not readily available in the public domain, it was established to be a potent dual inhibitor.

In Vivo Studies

o Animal Models: Preclinical efficacy was likely evaluated in animal models of BPH and
androgenic alopecia. For BPH, rodent models are commonly used to assess the effect of 5a-
reductase inhibitors on prostate weight. For androgenic alopecia, the stump-tailed macaque
is a recognized model that exhibits androgen-dependent hair loss.

Clinical Development

Lapisteride entered clinical development for the treatment of BPH and androgenic alopecia.
However, detailed results from these clinical trials are not widely published, which is common
for compounds that do not reach the market.

Phase | Studies

Phase I trials would have been conducted to assess the safety, tolerability, and
pharmacokinetic profile of Lapisteride in healthy volunteers. These studies are crucial for
determining the appropriate dosing regimen for subsequent efficacy trials.

Phase Il Studies

Phase Il clinical trials were likely conducted to evaluate the efficacy and further assess the
safety of Lapisteride in patients with BPH and androgenic alopecia.

o Benign Prostatic Hyperplasia (BPH): A Phase Il trial in BPH would have typically measured
outcomes such as changes in the International Prostate Symptom Score (IPSS), peak
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urinary flow rate (Qmax), and prostate volume.

» Androgenic Alopecia: For androgenic alopecia, a Phase Il study would have assessed
efficacy through hair counts, hair weight, and photographic assessment by investigators and
patients. One published study confirmed that Lapisteride (CS-891) inhibits 5a-reductase
activity in freshly isolated dermal papilla of human hair follicles.[1]

The lack of progression to Phase Ill and subsequent marketing approval suggests that the
clinical trial results may not have met the desired efficacy or safety endpoints, or that strategic
business decisions led to the discontinuation of its development.

Synthesis of Lapisteride

The chemical name for Lapisteride is N-[1-(4-methoxyphenyl)-1-methylethyl]-3-ox0-4-aza-5a-
androst-1-ene-173-carboxamide. The synthesis of 4-aza-steroids like Lapisteride typically
involves a multi-step process starting from a steroid precursor. While a detailed, step-by-step
protocol for Lapisteride's industrial synthesis is proprietary, a general approach can be inferred
from the synthesis of similar compounds like finasteride.

A plausible synthetic workflow would involve the construction of the 4-aza-3-oxo-androstene A-
ring and the formation of the C-17[3 carboxamide side chain.
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General Synthetic Workflow for Lapisteride.

Experimental Protocols
5a-Reductase Inhibition Assay (General Protocol)
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A detailed experimental protocol for the specific assays used for Lapisteride by Sankyo is not
publicly available. However, a general protocol for determining 5a-reductase inhibitory activity
is outlined below. This type of assay would have been fundamental in the early characterization
of Lapisteride.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., Lapisteride) on
5a-reductase type 1 and type 2.

Materials:

e Human recombinant 5a-reductase type 1 and type 2 enzymes
o Testosterone (substrate)

* NADPH (cofactor)

e Test compound (Lapisteride)

» Buffer solution (e.g., sodium phosphate buffer, pH 6.5)

« Scintillation cocktail

o Radiolabeled testosterone (e.g., [1,2,6,7-3H]-testosterone)
e Thin-layer chromatography (TLC) plates

» Organic solvents for extraction and chromatography
Procedure:

o Enzyme Preparation: Prepare a solution of the recombinant 5a-reductase enzyme in the
buffer.

¢ Reaction Mixture: In a reaction vessel, combine the enzyme solution, NADPH, and the test
compound at various concentrations.

e Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone.
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Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong
base or organic solvent).

Extraction: Extract the steroids from the aqueous mixture using an organic solvent (e.g.,
ethyl acetate).

Chromatography: Separate the substrate (testosterone) and the product (DHT) using TLC.

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate
and quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound and determine the IC50 value (the concentration of the inhibitor that causes 50%
inhibition of the enzyme activity).
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Workflow for 5a0-Reductase Inhibition Assay.
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Conclusion

Lapisteride (CS-891) represents a scientifically interesting molecule that embodies the
pharmacological rationale of dual 5a-reductase inhibition for the treatment of BPH and
androgenic alopecia. While it showed promise in its mechanism of action, the compound's
development was halted before it could reach the market. The reasons for its discontinuation
are not publicly known but could range from insufficient clinical efficacy or unfavorable safety
findings to strategic portfolio decisions by the developing company. The story of Lapisteride
serves as a reminder of the arduous and often opaque journey of drug development, where
many promising candidates do not make it to the final stage of clinical use. Further insights into
its development would likely require access to proprietary data from the former Sankyo Co.,
Ltd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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